4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines (TFMPs) and their intermediates are synthesized via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Heterocyclic Synthesis
Martins (2002) reported the regiospecific allylic mono- and dibromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and 5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one, demonstrating their utility in heterocyclic synthesis. This study showcases the compound's role as a precursor in generating heterocycles, which are crucial in developing pharmaceuticals and other bioactive molecules (Martins, 2002).
Organic Synthesis and Functionalization
Khlebnikov et al. (2018) utilized a trifluoromethyl-containing building block for preparing trifluoromethyl-substituted aminopyrroles, emphasizing the compound's role in organic synthesis and functionalization processes. This approach highlights the versatility of pyridine derivatives in constructing complex organic frameworks with potential applications in material science and medicinal chemistry (Khlebnikov et al., 2018).
Spectroscopic and Theoretical Studies
Vural and Kara (2017) conducted spectroscopic and theoretical studies on 5-Bromo-2-(trifluoromethyl)pyridine, providing insights into its structural and electronic properties. These studies are crucial for understanding the compound's behavior in various chemical contexts, potentially guiding its application in material science and photophysical research (Vural & Kara, 2017).
Photophysical Properties
Hagimori et al. (2019) explored the synthesis, photophysical evaluation, and computational study of pyridine compounds, including derivatives similar to 4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine. Their work contributes to the understanding of the photophysical properties of pyridine derivatives, which is vital for developing fluorescent materials and sensors (Hagimori et al., 2019).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, call a physician . In case of inhalation, remove to fresh air . If not breathing, give artificial respiration .
Future Directions
The demand for TFMP derivatives has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
4-(bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-2-5(3-9)6(4-13-7)8(10,11)12/h2,4H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBZORKXPABXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213012 | |
Record name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-2-methoxy-5-(trifluoromethyl)pyridine | |
CAS RN |
1227594-95-7 | |
Record name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227594-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-methoxy-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001213012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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